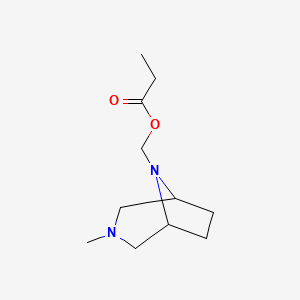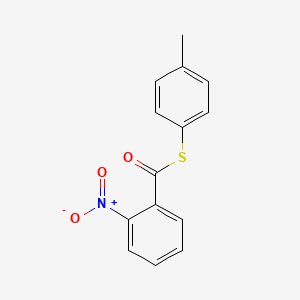
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane is a bicyclic compound that belongs to the family of diazabicyclo compounds.
Métodos De Preparación
The synthesis of 3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane typically involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This process can be achieved through various methodologies, including the stereocontrolled formation of the bicyclic scaffold from an acyclic starting material or through desymmetrization processes starting from achiral tropinone derivatives . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form various oxidation products.
Reduction: Reduction reactions can be carried out using reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structural features and the biological system in which it is used . The exact molecular targets and pathways involved can vary, but they often include key enzymes and receptors in biological systems .
Comparación Con Compuestos Similares
3-Methyl-8-propionyloxymethyl-3,8-diazabicyclo(3.2.1)octane can be compared with other similar compounds, such as:
- 3-Methyl-3,8-diazabicyclo[3.2.1]octane dihydrochloride
- 3-(2,2-Diphenyl-3-hydroxypropionyl)-8-methyl-3,8-diazabicyclo[3.2.1]octane
- 8-Methyl-3,8-diazabicyclo[3.2.1]octane
These compounds share similar structural features but differ in their functional groups and specific applications. The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties .
Propiedades
Número CAS |
63990-44-3 |
|---|---|
Fórmula molecular |
C11H20N2O2 |
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
(3-methyl-3,8-diazabicyclo[3.2.1]octan-8-yl)methyl propanoate |
InChI |
InChI=1S/C11H20N2O2/c1-3-11(14)15-8-13-9-4-5-10(13)7-12(2)6-9/h9-10H,3-8H2,1-2H3 |
Clave InChI |
KLCAYWXSRJHEOT-UHFFFAOYSA-N |
SMILES canónico |
CCC(=O)OCN1C2CCC1CN(C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(1H-Benzo[d]imidazol-2-yl)malononitrile](/img/structure/B13941758.png)

![6-Oxotricyclo[3.3.0.0~3,7~]octane-2-carbonyl chloride](/img/structure/B13941762.png)





![methyl 4-oxo-hexahydro-1H-pyrrolo[2,1-c][1,4]oxazine-8a-carboxylate](/img/structure/B13941804.png)


![4-{2-[(5-Bromo-2-phenyl-thiazole-4-carbonyl)-amino]-acetyl}-piperazine-1-carboxylic acid butyl ester](/img/structure/B13941817.png)
![3-(6-(3,4,5-Trimethoxybenzylamino)imidazo[1,2-b]pyridazin-3-yl)phenol](/img/structure/B13941819.png)
